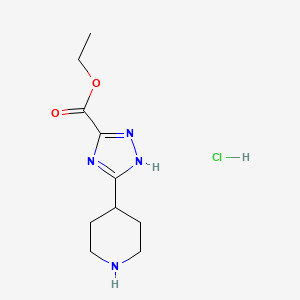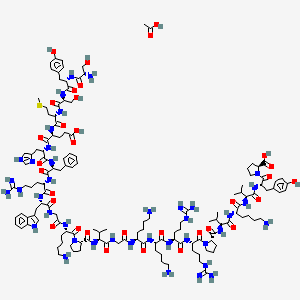
Tetracosactrin acetate
Vue d'ensemble
Description
Cosyntropine (acétate) est un peptide synthétique qui imite les 24 premiers acides aminés de l'hormone adrénocorticotrope. Ce composé est principalement utilisé comme agent de diagnostic pour évaluer la fonction des glandes surrénales en stimulant le cortex surrénalien pour produire des corticostéroïdes. Il est également connu sous d'autres noms tels que la tétracosactide et est utilisé dans diverses applications médicales et de recherche .
Mécanisme D'action
Target of Action
Tetracosactrin acetate, also known as Cosyntropin, is a synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH) . The primary target of this compound is the adrenal cortex, where it stimulates the biosynthesis of glucocorticoids, mineralocorticoids, and to a lesser extent, androgens .
Mode of Action
This compound combines with a specific receptor in the adrenal cell plasma membrane .
Biochemical Pathways
The site of action of ACTH is the plasma membrane of the adrenocortical cells, where it binds to a specific receptor . The hormone-receptor complex activates adenylate cyclase, stimulating the production of cyclic AMP (adenosine monophosphate) and promoting the synthesis of pregnenolone from cholesterol . From pregnenolone, the various corticosteroids are produced via different enzymatic pathways .
Pharmacokinetics
This compound is absorbed onto a zinc phosphate complex, which ensures the sustained release of the active substance from the intramuscular injection site . After an intramuscular injection of 1mg tetracosactrin, the radioimmunologically determined plasma concentrations of this compound range between 200 to 300pg/ml and are maintained for 12 hours . Tetracosactrin is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels .
Result of Action
The result of this compound’s action is the increased production of corticosteroids in the adrenal cortex . This leads to increased levels of cortisol in the body, which are maintained up to 24 hours and return to basal levels after around 36-48 hours .
Action Environment
The action of this compound is influenced by the physiological environment of the adrenal cortex. The presence of specific receptors in the adrenal cell plasma membrane is crucial for the compound’s action . The compound’s efficacy and stability may also be influenced by factors such as the concentration of cholesterol, the availability of enzymes involved in corticosteroid synthesis, and the overall health and function of the adrenal cortex.
Analyse Biochimique
Biochemical Properties
Tetracosactrin acetate plays a crucial role in biochemical reactions by stimulating the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. It interacts with specific receptors on the plasma membrane of adrenocortical cells, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which in turn promotes the synthesis of pregnenolone from cholesterol. Pregnenolone serves as a precursor for various corticosteroids, including cortisol and aldosterone .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In adrenocortical cells, it stimulates the production of corticosteroids, which play essential roles in regulating metabolism, immune response, and stress response. The compound influences cell signaling pathways by increasing cyclic adenosine monophosphate levels, which can affect gene expression and cellular metabolism. Additionally, this compound has been shown to increase melanotropic activity, growth hormone secretion, and adipokinetic effects, although these are considered to be of limited physiological significance .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate promotes the synthesis of pregnenolone from cholesterol, which is then converted into various corticosteroids through different enzymatic pathways. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and its prolonged action is due to its absorption onto a zinc phosphate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is absorbed onto a zinc phosphate complex, ensuring sustained release from the injection site. After administration, plasma concentrations of this compound are maintained for approximately 12 hours. The increased cortisol levels are observed within the first 8 to 12 hours and are maintained for up to 24 hours, returning to basal levels after around 36 to 48 hours. Prolonged use of this compound has minimal suppression of the hypothalamic-pituitary-adrenal axis compared to long-term corticosteroid use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the compound is used to stimulate cortisol production for diagnosing hyperadrenocorticism and hypoadrenocorticism. Lower doses are recommended for diagnostic purposes, while higher doses can lead to adverse effects such as hypersalivation, injected mucous membranes, and facial edema. In a tolerance study, dogs administered a high dose of this compound exhibited hypersalivation and other hypersensitivity reactions .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of corticosteroids. It interacts with enzymes such as adenylate cyclase and pregnenolone synthase, which are crucial for converting cholesterol into pregnenolone and subsequently into various corticosteroids. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and it stimulates the production of glucocorticoids, mineralocorticoids, and androgens .
Transport and Distribution
This compound is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels. The compound has an apparent volume of distribution of approximately 0.4 liters per kilogram. There is no evidence of specific binding to plasma proteins, although some non-specific interaction with albumin has been reported. The compound is broken down by serum endopeptidases into inactive oligopeptides and then by aminopeptidases into free amino acids .
Subcellular Localization
The subcellular localization of this compound involves its binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate and the subsequent synthesis of pregnenolone from cholesterol. The compound’s activity is localized to the plasma membrane, where it exerts its effects on corticosteroid synthesis .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Cosyntropine (acétate) est synthétisée par synthèse peptidique en phase solide, une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes:
Attachement du premier acide aminé: à une résine solide.
Ajout séquentiel d'acides aminés: en utilisant des agents de couplage tels que la dicyclohexylcarbodiimide et le N-hydroxybenzotriazole.
Clivage du peptide: de la résine en utilisant de l'acide trifluoroacétique.
Purification: du peptide par chromatographie liquide haute performance.
Méthodes de production industrielle
Dans les milieux industriels, la production de cosyntropine (acétate) implique une synthèse peptidique en phase solide à grande échelle avec des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Cosyntropine (acétate) subit principalement des réactions de formation et de clivage de liaison peptidique au cours de sa synthèse. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques normales.
Réactifs et conditions courants
Agents de couplage: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole.
Agents de clivage: Acide trifluoroacétique.
Purification: Chromatographie liquide haute performance.
Principaux produits formés
Le principal produit formé est le peptide synthétique cosyntropine (acétate), qui est identique aux 24 premiers acides aminés de l'hormone adrénocorticotrope .
Applications de recherche scientifique
Cosyntropine (acétate) a une large gamme d'applications en recherche scientifique:
Chimie: Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification peptidiques.
Biologie: Employé dans des études relatives à la fonction des glandes surrénales et à la régulation hormonale.
Médecine: Utilisé comme agent de diagnostic pour évaluer l'insuffisance surrénale et autres troubles connexes.
Industrie: Utilisé dans la production de kits de diagnostic et de formulations pharmaceutiques.
Mécanisme d'action
Cosyntropine (acétate) exerce ses effets en se liant à des récepteurs spécifiques sur la membrane plasmique des cellules surrénales. Cette liaison stimule la réaction initiale impliquée dans la synthèse des stéroïdes surrénaliens, y compris la cortisol, la cortisone, les substances androgènes faibles et une quantité limitée d'aldostérone. Le processus implique l'augmentation de la quantité de cholestérol dans les mitochondries, qui sert de substrat pour la synthèse des stéroïdes .
Applications De Recherche Scientifique
Cosyntropin (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Employed in studies related to adrenal gland function and hormone regulation.
Medicine: Used as a diagnostic agent to assess adrenal insufficiency and other related disorders.
Industry: Utilized in the production of diagnostic kits and pharmaceutical formulations.
Comparaison Avec Des Composés Similaires
Composés similaires
Hormone adrénocorticotrope (ACTH): L'hormone naturelle à partir de laquelle la cosyntropine (acétate) est dérivée.
Tétracosactide: Un autre nom pour la cosyntropine, utilisé de manière interchangeable dans divers contextes
Unicité
Cosyntropine (acétate) est unique dans sa capacité à imiter l'activité biologique de l'hormone adrénocorticotrope naturelle tout en étant produite synthétiquement. Cela permet une utilisation cohérente et contrôlée dans les applications de diagnostic et de recherche, ce qui en fait un outil précieux dans les milieux cliniques et de laboratoire .
Propriétés
IUPAC Name |
acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
| Record name | alpha1-24-Corticotropin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)
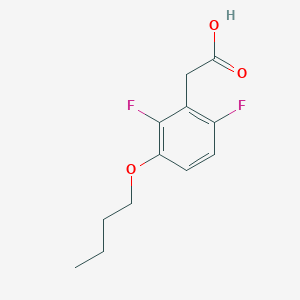
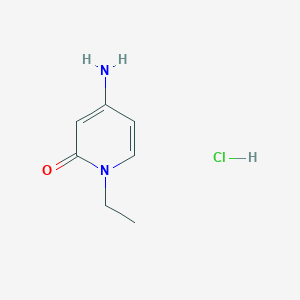
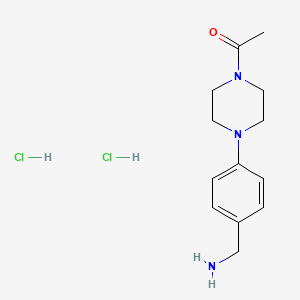
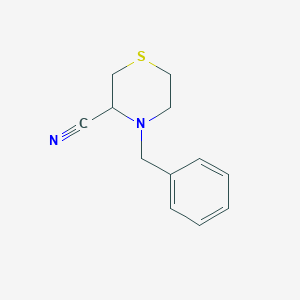
amine](/img/structure/B1383299.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
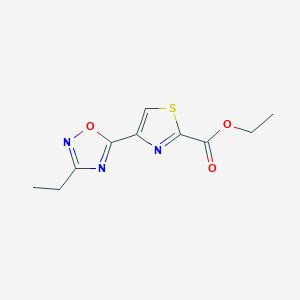
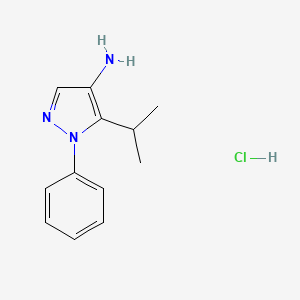
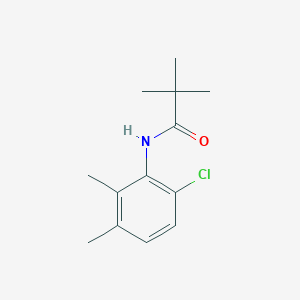
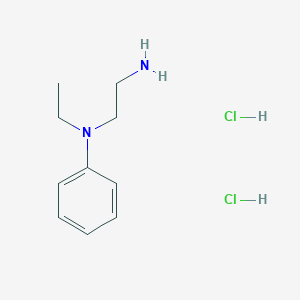
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
